molecular formula C9H8BrFO2 B6157349 2-(3-Bromo-5-fluorophenyl)propanoicacid CAS No. 1541918-14-2

2-(3-Bromo-5-fluorophenyl)propanoicacid

Cat. No.: B6157349
CAS No.: 1541918-14-2
M. Wt: 247.06 g/mol
InChI Key: KIRAKWLVDHLCMN-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)propanoic acid (CAS 1541918-14-2) is a valuable aromatic propanoic acid derivative in organic synthesis and medicinal chemistry research . With a molecular formula of C9H8BrFO2 and a molecular weight of 247.06 g/mol, it serves as a versatile building block for the development of novel active compounds . The compound features both a carboxylic acid group and a halogenated phenyl ring, making it a crucial intermediate for various coupling reactions and for constructing more complex molecular architectures, particularly in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs like flurbiprofen derivatives . The presence of bromine and fluorine substituents on the phenyl ring allows for further functionalization, enabling researchers to explore structure-activity relationships in drug discovery projects targeting inflammation, pain, and other conditions . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

1541918-14-2

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)

InChI Key

KIRAKWLVDHLCMN-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Diethyl Malonate

A benzyl chloride derivative (3-bromo-5-fluorobenzyl chloride) reacts with diethyl malonate under basic conditions. In analogous syntheses, potassium hydroxide or sodium methoxide in methanol/ethanol facilitates nucleophilic substitution, yielding diethyl 2-(3-bromo-5-fluorobenzyl)malonate. Typical conditions include:

  • Molar ratio : 1:1–1:10 (benzyl chloride : malonic ester)

  • Temperature : 40–50°C

  • Yield : ~95% (based on benzyl chloride)

Table 1. Representative Alkylation Conditions

ParameterValueSource Adaptation
SolventMethanol/Ethanol
BaseNaOCH₃/KOH
Reaction Time1.5–10 hours
WorkupAqueous extraction

Hydrolysis to Propanedioic Acid

The alkylated malonic ester undergoes basic hydrolysis to form 2-(3-bromo-5-fluorobenzyl)propanedioic acid. Sodium hydroxide (1–3 eq.) in aqueous media at 50–80°C for 4–8 hours is standard. For example, a 26% NaOH solution hydrolyzed diethyl malonate derivatives in 3 hours with 85% yield.

Decarboxylation to Target Propanoic Acid

Acid-Catalyzed Decarboxylation

The diacid intermediate is treated with mineral acids (H₂SO₄, HCl) to induce decarboxylation. In a protocol adapted from, concentrated H₂SO₄ at 120–150°C for 1–3 hours afforded the final propanoic acid:

  • Decarboxylation Temperature : 120–250°C

  • Yield : 85–91%

Critical Factor : Controlled heating prevents decomposition of the acid. A thermal stability study of analogous bromo-fluorophenylpropanoic acids suggested optimal decarboxylation at 150°C.

Solvent-Mediated Extraction

Post-decarboxylation, ethyl acetate or dichloromethane extraction isolates the product. For example, achieved 78% yield after extracting with CH₂Cl₂ and washing with Na₂CO₃.

Alternative Synthetic Pathways

Ester Saponification

Methyl or ethyl esters of 3-(3-bromo-5-fluorophenyl)propanoate can be hydrolyzed using NaOH or KOH. A method from demonstrated 82% yield by refluxing methyl esters with 4M NaOH at 50°C for 3 hours, followed by acidification with HCl.

Table 2. Saponification Conditions

ParameterValueSource Adaptation
Base4M NaOH
Temperature50°C
Acidification AgentHCl

Reaction Optimization and Challenges

Yield Enhancement Strategies

  • Excess Malonic Ester : A 10:1 malonic ester-to-benzyl chloride ratio improved alkylation yields to >90%.

  • Inert Atmosphere : Reactions under argon minimized side reactions (e.g., oxidation), as seen in’s trifluoromethanesulfonic acid-mediated cyclization (97% yield).

Impurity Mitigation

  • Byproduct Removal : Silica gel chromatography (EtOAc/hexane gradients) purified intermediates.

  • Acid Stability : Low-temperature acidification (<50°C) prevented rearrangement .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols or aldehydes.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of an alcohol.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylate salts or corresponding ketones.

    Reduction: Formation of alcohols or aldehydes.

    Esterification: Formation of esters.

Scientific Research Applications

2-(3-bromo-5-fluorophenyl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-fluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific targets, thereby influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Positional and Functional Isomers

3-(3-Bromo-5-fluorophenyl)propanoic Acid (CAS 1261680-57-2)
  • Molecular Formula : C₉H₈BrFO₂ (same as target compound).
  • Key Difference: The propanoic acid chain is attached to the phenyl ring at position 3 instead of position 2.
  • Impact : Altered spatial orientation may affect receptor binding or solubility. Purity is reported as >95%, suggesting commercial availability for comparative studies .
2-(3-Bromo-5-fluorophenyl)acetic Acid (CAS 202000-99-5)
  • Molecular Formula : C₈H₆BrFO₂.
  • Key Difference : Shorter acetic acid chain (C₂ vs. C₃).
  • Structural similarity score: 0.86/1.00 .
3-(2-Bromo-4-fluorophenyl)propanoic Acid (CAS 174603-55-5)
  • Molecular Formula : C₉H₈BrFO₂.
  • Key Difference : Br and F substituents at positions 2 and 4 (vs. 3 and 5).
  • Impact : Altered electronic and steric effects; molecular weight 247.064 g/mol . Registered in Wikidata (Q82267505), indicating research interest .

Substituent Variations

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic Acid (CAS 869725-56-4)
  • Molecular Formula : C₁₀H₈BrF₃O₂.
  • Key Difference : CF₃ group replaces F at position 5.
  • Impact : Enhanced electron-withdrawing effect increases acidity. Boiling point and hazard data are unspecified .
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid (CAS 916420-78-5)
  • Molecular Formula : C₁₀H₈ClF₃O₂.
  • Key Difference : Cl replaces Br, and CF₃ replaces F.
  • Impact : Lower molecular weight (252.62 g/mol ) and altered halogen interactions. Storage at room temperature suggests stability .

Functional Group Additions

3-Amino-3-(2-bromo-5-fluorophenyl)propanoic Acid
  • Molecular Formula: C₉H₉BrFNO₂.
  • Key Difference: Amino group (-NH₂) on the propanoic acid chain.
  • Synonym: β-amino-2-bromo-5-fluoro-benzenepropanoic acid .
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine (CAS 1998639-82-9)
  • Molecular Formula: C₂₄H₁₉BrFNO₄.
  • Key Difference: Fmoc-protected amino group and phenylalanine backbone.
  • Impact : Used in peptide synthesis; molecular weight 484.31 g/mol .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Molecular Formula MW (g/mol) Substituent Positions Key Feature
2-(3-Bromo-5-fluorophenyl)propanoic acid Not Provided C₉H₈BrFO₂ 247.07 3-Br, 5-F Target compound
3-(3-Bromo-5-fluorophenyl)propanoic acid 1261680-57-2 C₉H₈BrFO₂ 247.07 3-Br, 5-F Propanoic acid at position 3
2-(3-Bromo-5-fluorophenyl)acetic acid 202000-99-5 C₈H₆BrFO₂ 229.03 3-Br, 5-F Shorter acetic acid chain
3-(2-Bromo-4-fluorophenyl)propanoic acid 174603-55-5 C₉H₈BrFO₂ 247.06 2-Br, 4-F Altered substituent positions
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid 869725-56-4 C₁₀H₈BrF₃O₂ 297.07 2-Br, 5-CF₃ CF₃ enhances electron withdrawal

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